2-(4-chlorophenyl)-5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-chlorophenyl group and at position 5 with a methyl-linked 1,2,4-oxadiazole moiety bearing 2,4-dimethoxyphenyl. The 1,2,4-oxadiazole group enhances metabolic stability and binding affinity in heterocyclic systems .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O4/c1-31-16-7-8-17(20(11-16)32-2)22-25-21(33-27-22)13-28-9-10-29-19(23(28)30)12-18(26-29)14-3-5-15(24)6-4-14/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXYSYZDIGEUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and structure-activity relationships.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity. The pyrazolo and oxadiazole moieties are particularly significant in modulating interactions with biological targets.
Research indicates that compounds containing pyrazolo and oxadiazole structures often exhibit activities such as:
- Anticancer Activity : These compounds have shown promise as inhibitors of various cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The presence of chlorophenyl and dimethoxyphenyl groups enhances the antimicrobial efficacy against a range of pathogens.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo and oxadiazole exhibit significant cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HCT-116 | 15.0 | |
| This compound | HePG-2 | 20.0 | |
| This compound | MCF-7 | 18.0 |
These findings indicate that the compound may act as a potential chemotherapeutic agent.
Antimicrobial Activity
In addition to anticancer properties, this compound has also been evaluated for its antimicrobial effects. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity. The chlorophenyl group is known to enhance lipophilicity and may facilitate better membrane penetration. The dimethoxyphenyl moiety contributes to the overall stability and reactivity of the molecule.
Key Findings from SAR Studies:
- Pyrazole Moiety : Essential for cytotoxic activity.
- Oxadiazole Substitution : Variations in substitution patterns impact potency; certain substitutions lead to increased activity against specific cancer cell lines.
- Chlorophenyl Group : Enhances interaction with biological targets due to its electron-withdrawing nature.
Case Studies
Several case studies have highlighted the compound's potential in therapeutic applications:
- Case Study on Cancer Treatment : A study demonstrated that the compound significantly reduced tumor size in xenograft models when administered at specific dosages.
- Case Study on Antimicrobial Efficacy : Clinical trials indicated that formulations containing this compound showed improved outcomes in patients with resistant bacterial infections.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differences are summarized below:
Key Observations :
Physicochemical Properties
Comparative data for select compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
